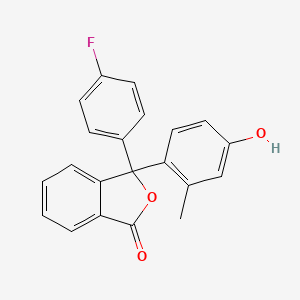
3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Substituents: The fluorophenyl and hydroxy-methylphenyl groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially forming alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)-2-benzofuran-1(3H)-one: Lacks the hydroxy-methylphenyl group.
3-(4-Hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one: Lacks the fluorophenyl group.
2-Benzofuran-1(3H)-one: The parent compound without any substituents.
Uniqueness
The unique combination of the fluorophenyl and hydroxy-methylphenyl groups in 3-(4-Fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1(3H)-one may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
148238-45-3 |
|---|---|
Formule moléculaire |
C21H15FO3 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-3-(4-hydroxy-2-methylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C21H15FO3/c1-13-12-16(23)10-11-18(13)21(14-6-8-15(22)9-7-14)19-5-3-2-4-17(19)20(24)25-21/h2-12,23H,1H3 |
Clé InChI |
NMZBIRJGKPTDBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12881688.png)
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)

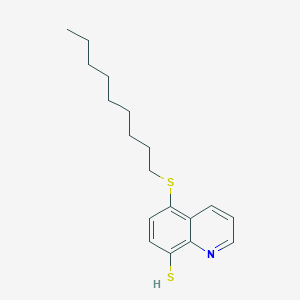
![Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881717.png)
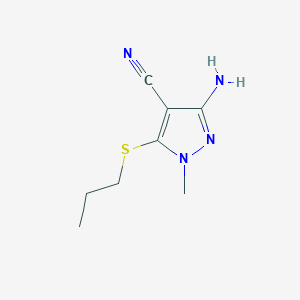
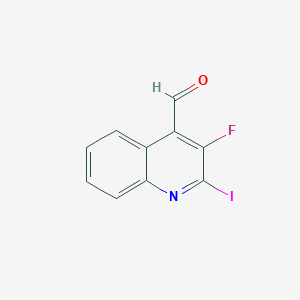
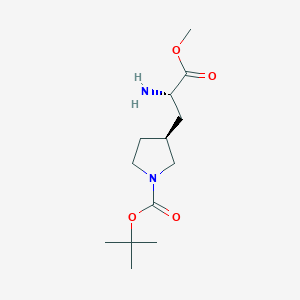
![1,3-Benzenediol, 4-[4-(2-quinolinyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-](/img/structure/B12881751.png)

![6-Methoxy-1-[10-(piperidin-1-yl)decyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12881774.png)
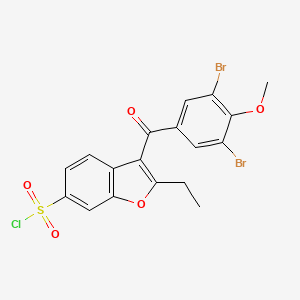
![3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12881783.png)
